4,7-Dimethyloct-6-en-3-one

Description

The exact mass of the compound 4,7-Dimethyloct-6-en-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,7-Dimethyloct-6-en-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dimethyloct-6-en-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

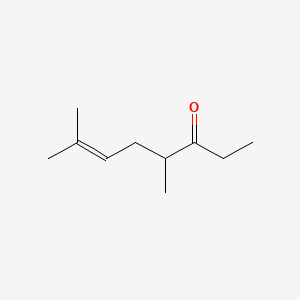

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyloct-6-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(11)9(4)7-6-8(2)3/h6,9H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQWDIFHKYWRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862985 | |

| Record name | 6-Octen-3-one, 4,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-11-0 | |

| Record name | 4,7-Dimethyl-6-octen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Octen-3-one, 4,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octen-3-one, 4,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Octen-3-one, 4,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dimethyloct-6-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide on the Stereochemistry of (4S)-4,7-dimethyloct-6-en-3-one

Foreword for the Researcher

In the intricate world of chemical synthesis and analysis, particularly within the realms of drug development, flavor chemistry, and pheromone research, the precise control and understanding of stereochemistry are paramount. A single chiral center can dramatically alter the biological activity, sensory perception, and overall efficacy of a molecule. This guide is dedicated to a comprehensive exploration of the stereochemistry of a specific chiral ketone: (4S)-4,7-dimethyloct-6-en-3-one.

This document moves beyond a mere recitation of facts. It is designed to be a technical resource that delves into the "why" behind the "how"—elucidating the strategic considerations in stereoselective synthesis and the foundational principles of stereochemical characterization. For the seasoned researcher, this guide aims to be a valuable reference, and for those newer to the field, a robust learning tool. We will navigate the complexities of creating and confirming the three-dimensional architecture of this molecule, providing both theoretical grounding and practical insights.

Introduction: The Significance of Stereoisomerism in 4,7-dimethyloct-6-en-3-one

4,7-dimethyloct-6-en-3-one is a chiral ketone possessing a stereocenter at the C4 position. The seemingly subtle difference between its (S) and (R) enantiomers can lead to profoundly different biological and chemical behaviors. The biological activity of many compounds, including pharmaceuticals and insect pheromones, is often dictated by the specific arrangement of atoms in space.[1][2] Therefore, the ability to selectively synthesize and analytically confirm the absolute configuration of a single enantiomer, such as (4S)-4,7-dimethyloct-6-en-3-one, is a critical capability in modern chemistry.

This guide will provide a detailed examination of the stereochemistry of the (4S) enantiomer, covering the following key areas:

-

Stereoselective Synthetic Strategies: An exploration of plausible synthetic pathways to obtain (4S)-4,7-dimethyloct-6-en-3-one with high enantiomeric purity.

-

Principles of Stereochemical Characterization: A review of the analytical techniques essential for determining the absolute configuration and enantiomeric excess of the synthesized molecule.

-

Physicochemical and Spectroscopic Properties: A compilation of known and predicted data for 4,7-dimethyloct-6-en-3-one.

Stereoselective Synthesis: Crafting the Chiral Architecture

The asymmetric synthesis of β-chiral ketones like (4S)-4,7-dimethyloct-6-en-3-one presents a significant synthetic challenge. The stereocenter is not adjacent to the carbonyl group, making direct asymmetric induction more complex. However, several robust strategies can be envisaged, primarily revolving around the use of chiral starting materials or the application of asymmetric catalysis.

The Chiral Pool Approach: Leveraging Nature's Asymmetry

A highly effective and common strategy for the synthesis of enantiomerically pure compounds is to start with a readily available and inexpensive chiral molecule from nature's "chiral pool." For the synthesis of (4S)-4,7-dimethyloct-6-en-3-one, (R)-citronellal is an ideal starting material.[3][4][5] The stereocenter in (R)-citronellal directly corresponds to the desired (S) configuration at the C4 position of the target ketone after appropriate chemical transformations.

Proposed Synthetic Pathway from (R)-Citronellal:

The logical pathway involves the conversion of the aldehyde functionality of (R)-citronellal into the ethyl ketone moiety of the target molecule. This can be achieved through a multi-step sequence, as illustrated in the workflow below. The key is to perform reactions that do not affect the integrity of the existing stereocenter.

Figure 1: Proposed synthetic workflow for (4S)-4,7-dimethyloct-6-en-3-one starting from (R)-citronellal.

Experimental Causality:

-

Step 1: Grignard Reaction: The addition of ethylmagnesium bromide to the aldehyde of (R)-citronellal will form a secondary alcohol. This reaction is highly reliable and proceeds with high yield. It is crucial to use anhydrous conditions to prevent quenching of the Grignard reagent.

-

Step 2: Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone. The choice of oxidizing agent is critical to avoid side reactions, such as oxidation of the double bond or racemization of the chiral center. Mild conditions, such as those provided by Pyridinium chlorochromate (PCC) or a Swern oxidation, are preferred.

Asymmetric Catalysis: Building Chirality

An alternative to the chiral pool approach is the use of asymmetric catalysis to introduce the stereocenter. This can be achieved through several methods, including the asymmetric reduction of a prochiral ketone or the enantioselective conjugate addition to an α,β-unsaturated precursor.

-

Asymmetric Reduction: One could envision the synthesis of the prochiral precursor, 4,7-dimethyloct-6-en-3-one, followed by an enantioselective reduction of the corresponding alcohol and subsequent oxidation. Biocatalytic reductions using enzymes like dehydrogenases can offer high enantioselectivity.[6]

-

Enantioselective Conjugate Addition: Another powerful strategy is the conjugate addition of an organometallic reagent to an α,β-unsaturated ketone in the presence of a chiral ligand.[7]

While these methods are powerful, they often require more extensive optimization of reaction conditions to achieve high enantiomeric excess (ee).

Stereochemical Characterization: Unveiling the 3D Structure

Once the synthesis is complete, it is imperative to rigorously determine the stereochemical purity and absolute configuration of the product. A combination of analytical techniques is typically employed for this purpose.

Chiral Gas Chromatography (GC)

For volatile and semi-volatile chiral compounds like ketones, chiral gas chromatography is the most versatile and accurate technique for determining enantiomeric composition.[8] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP) within the GC column, leading to different retention times.

Experimental Protocol: Chiral GC Analysis

-

Column Selection: A cyclodextrin-based chiral stationary phase, such as a β-DEX™ column, is often effective for the separation of chiral ketones.[9]

-

Sample Preparation: The synthesized (4S)-4,7-dimethyloct-6-en-3-one is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

-

GC Conditions:

-

Injector Temperature: Typically set to 250 °C.

-

Oven Program: An initial temperature of around 60 °C, held for a few minutes, followed by a temperature ramp (e.g., 5 °C/min) to a final temperature of around 200 °C. The exact program will require optimization.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector: A flame ionization detector (FID) is commonly used.

-

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|(Area S) - (Area R)| / |(Area S) + (Area R)|] x 100.

To determine the absolute configuration, the retention times of the synthesized sample are compared to those of authentic, enantiomerically pure standards of (S)- and (R)-4,7-dimethyloct-6-en-3-one, if available.

Figure 2: A simplified workflow for the chiral GC analysis of (4S)-4,7-dimethyloct-6-en-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy will confirm the overall structure of 4,7-dimethyloct-6-en-3-one, determining the stereochemistry often requires more advanced techniques.

-

¹H NMR: Protons adjacent to the carbonyl group (α-protons) typically appear in the 2.1-2.6 ppm range.[10][11]

-

¹³C NMR: The carbonyl carbon is highly deshielded and appears in the 190-220 ppm region.[10]

To differentiate between enantiomers, chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs) can be employed.

-

Chiral Derivatizing Agents: The ketone can be reacted with a chiral derivatizing agent to form diastereomers, which will have distinct NMR spectra, allowing for the determination of enantiomeric purity.[9]

-

Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the corresponding protons of the two enantiomers, enabling their quantification.

A more advanced method involves the use of 2D NMR techniques, such as NOESY, on a suitable derivative to establish through-space correlations that can help in assigning the relative stereochemistry, which, when combined with the knowledge of the chiral starting material, can confirm the absolute configuration.

Physicochemical and Spectroscopic Data

The following table summarizes the known and predicted physicochemical properties of 4,7-dimethyloct-6-en-3-one.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | PubChem |

| Molecular Weight | 154.25 g/mol | PubChem |

| IUPAC Name | 4,7-dimethyloct-6-en-3-one | PubChem |

| CAS Number | 2550-11-0 | PubChem |

Conclusion

The stereochemistry of (4S)-4,7-dimethyloct-6-en-3-one is a critical aspect that dictates its properties and potential applications. This guide has provided a comprehensive overview of the key considerations for its stereoselective synthesis and stereochemical characterization. The chiral pool approach, particularly utilizing (R)-citronellal, stands out as a robust and logical strategy for obtaining this specific enantiomer. For analytical confirmation, chiral gas chromatography is the method of choice for determining enantiomeric purity, while NMR spectroscopy, potentially with the aid of chiral auxiliaries, can provide detailed structural information. A thorough understanding and application of these principles are essential for any researcher working with this and other chiral molecules.

References

-

Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]

-

Bajgrowicz, J. A., et al. (2015). Enantioselective syntheses of citronellal and citronellol. ResearchGate. [Link]

-

Hinshaw, J. V. (2017). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

-

Crimmins, M. T., & She, J. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. PubMed. [Link]

-

Mori, K. (2006). Stereochemical studies on pheromonal communications. PMC. [Link]

-

Reddy, G. V. P., et al. (2020). Stereoselective Synthesis of the C1–C16 Fragment of the Purported Structure of Formosalide B. PMC. [Link]

-

Wyatt, T. D. (2014). Pheromones, Insects. ResearchGate. [Link]

-

Crimmins, M. T., & She, J. (2002). An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy Ketones Deriving from Aldol Reactions of Methyl Ketones. The Journal of Organic Chemistry. [Link]

-

Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

-

Kumar, A., et al. (2018). Stereoselective synthesis of C1‐C7 and C6‐C22 fragments of phostriecin, goniothalamines and its analogs. ResearchGate. [Link]

-

Zhang, X., et al. (2022). Asymmetric photoreactions catalyzed by chiral ketones. RSC Publishing. [Link]

-

Le, K. A., et al. (2021). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]

-

Mori, K. (2004). Synthesis of the four stereoisomers of 7-acetoxy-15-methylnonacosane, a component of the female sex pheromone of the screwworm fly, Cochliomyia hominivorax. PubMed. [Link]

-

OpenOChem. (n.d.). Ketones. OpenOChem Learn. [Link]

-

Rychnovsky, S. D., & Kim, J. (2003). Stereoselective synthesis of 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans. PubMed. [Link]

-

Hartwig, J. F., et al. (2018). Enantioselective α-functionalizations of ketones via allylic substitution of silyl enol ethers. PMC. [Link]

-

da Silva, M. S., et al. (2022). Citronellal as Key Compound in Organic Synthesis. ResearchGate. [Link]

-

Tudge, M. T., & Toste, F. D. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]

-

Bhushan, R., & Kumar, V. (2013). Separation of chiral ketones by enantioselective gas chromatography. Sci-Hub. [Link]

-

Crimmins, M. T., & She, J. (2002). An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy Ketones Deriving from Aldol Reactions of Methyl Ketones. American Chemical Society. [Link]

-

Zainal, N. A., et al. (2023). ACETAL DERIVATIVES OF HYDROXYCITRONELLAL: A REVIEW ON SYNTHESIS, CHARACTERIZATION AND THEIR MOSQUITOE REPELLENT ACTIVITIES. Malaysian Journal of Chemistry. [Link]

-

LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Schal, C. (n.d.). Insect Pheromone Biochemistry and Molecular Biology. Schal Lab. [Link]

-

Bella, M. Di. (2016). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI. [Link]

-

Archunan, G., et al. (2023). Insect pheromones: Chemistry and Applications. ResearchGate. [Link]

-

Liu, R., et al. (2023). Asymmetric Syntheses of (Z)- or (E)-β,γ-Unsaturated Ketones via Silane-Controlled Enantiodivergent Catalysis. NIH. [Link]

-

Contente, M. L., et al. (2023). Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase. PMC. [Link]

-

PubChem. (n.d.). 3,7-dimethyloct-6-en-1-ol. PubChem. [Link]

Sources

- 1. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of the four stereoisomers of 7-acetoxy-15-methylnonacosane, a component of the female sex pheromone of the screwworm fly, Cochliomyia hominivorax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ketones | OpenOChem Learn [learn.openochem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4,7-Dimethyloct-6-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethyloct-6-en-3-one is a fascinating acyclic monoterpenoid ketone that has carved a niche for itself primarily in the fragrance and flavor industry. Its distinct and powerful aroma profile, reminiscent of grapefruit with a characteristic bitterness, makes it a valuable ingredient for perfumers and flavorists seeking to impart fresh, citrusy notes in their creations.[1] This guide aims to provide a comprehensive technical overview of 4,7-Dimethyloct-6-en-3-one, covering its nomenclature, chemical and physical properties, a plausible synthetic approach, analytical methodologies, and its established applications. While its current use is predominantly in the realm of fragrances, this guide will also touch upon the broader context of monoterpenoids in scientific research, acknowledging the current void of data regarding its specific application in drug development.

Nomenclature: Synonyms and Trade Names

A clear understanding of the various names attributed to a chemical entity is paramount for effective scientific communication and literature search. 4,7-Dimethyloct-6-en-3-one is known by several synonyms and at least one prominent trade name.

Systematic and Common Names:

-

IUPAC Name: 4,7-Dimethyloct-6-en-3-one[2]

-

6-Octen-3-one, 4,7-dimethyl-[2]

-

4,7-Dimethyl-6-octen-3-one[2]

-

2,5-Dimethyl-2-octen-6-one (less common, potentially ambiguous numbering)

-

2-Octen-6-one, 2,5-dimethyl- (less common, potentially ambiguous numbering)

Trade Names:

The most commonly encountered trade name for this compound is:

-

Dimethyl Octenone

This name is frequently used by fragrance and flavor suppliers, such as Givaudan.

Identification Numbers:

-

CAS Number: 2550-11-0

-

EC Number: 219-845-3

-

PubChem CID: 102844[2]

The following diagram illustrates the relationship between the primary IUPAC name and its common trade name.

Caption: Relationship between the IUPAC name, a common trade name, synonyms, and the CAS number for 4,7-Dimethyloct-6-en-3-one.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4,7-Dimethyloct-6-en-3-one is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | PubChem[2] |

| Molecular Weight | 154.25 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | Presumed based on similar compounds |

| Odor | Citrus, fresh, fruity, with a grapefruit-like bitterness | The Fragrance Conservatory[1] |

| Boiling Point | Not specified | |

| Flash Point | Not specified | |

| Density | Not specified | |

| Solubility | Expected to be soluble in organic solvents like ethanol and fixed oils; sparingly soluble in water. | General property of similar ketones |

| Kovats Retention Index | Non-polar: 1110, Polar: 1381 | PubChem[2] |

Synthesis and Manufacturing

Proposed Synthetic Pathway: Aldol Condensation

The synthesis would likely involve the base- or acid-catalyzed condensation of a suitable ketone and an aldehyde, followed by dehydration.

Plausible Reactants:

-

Ketone: 2-Pentanone

-

Aldehyde: 3-Methyl-2-butenal (also known as prenal)

The following diagram outlines the proposed synthetic workflow.

Caption: Proposed synthetic workflow for 4,7-Dimethyloct-6-en-3-one via an aldol condensation pathway.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure for an aldol condensation and would require optimization for the specific synthesis of 4,7-Dimethyloct-6-en-3-one.

Materials:

-

2-Pentanone

-

3-Methyl-2-butenal

-

Sodium hydroxide (NaOH) or a suitable acid catalyst

-

Ethanol (or another suitable solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Pentanone in ethanol.

-

Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide to the flask while stirring. The formation of the enolate of 2-Pentanone is the critical first step.

-

Aldehyde Addition: Add 3-Methyl-2-butenal dropwise to the reaction mixture. The reaction is often exothermic and may require cooling to control the temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Dehydration: Upon completion of the aldol addition, the reaction mixture is heated to induce dehydration of the intermediate β-hydroxy ketone to the desired α,β-unsaturated ketone.[3]

-

Workup: After cooling, the reaction mixture is neutralized with a dilute acid. The product is then extracted with diethyl ether. The organic layer is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.

Causality of Experimental Choices:

-

Choice of Catalyst: A base catalyst is commonly used to deprotonate the α-carbon of the ketone, forming the nucleophilic enolate. An acid catalyst can also be used, which proceeds through an enol intermediate.

-

Solvent: Ethanol is a common solvent for aldol condensations as it can dissolve both the reactants and the catalyst.

-

Temperature Control: The initial addition is often done at a lower temperature to control the rate of reaction and minimize side products. Heating is then applied to promote the dehydration step.

-

Purification Method: Vacuum distillation is suitable for purifying liquid products with relatively high boiling points, which is expected for this compound.

Analytical Characterization

To ensure the identity and purity of synthesized or purchased 4,7-Dimethyloct-6-en-3-one, a combination of analytical techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it ideal for fragrance ingredients.[6][7][8][9][10]

-

Principle: The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

-

Application: GC-MS can be used to confirm the identity of 4,7-Dimethyloct-6-en-3-one by comparing its mass spectrum to a reference library. It can also be used to determine its purity by quantifying the area of the corresponding peak relative to any impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the different types of protons in the molecule. Protons on carbons adjacent to the carbonyl group (α-protons) are expected to appear in the range of 2.0-2.5 ppm.[11][12][13] The vinyl proton and the methyl groups would have distinct chemical shifts and coupling patterns that can be used to confirm the structure.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon in the range of 190-220 ppm.[14][15] The other carbon atoms in the molecule would also have distinct chemical shifts.

Applications and Industrial Relevance

The primary and well-established application of 4,7-Dimethyloct-6-en-3-one is as a fragrance ingredient . Its unique scent profile adds a fresh, citrusy, and slightly bitter grapefruit note to a wide variety of products.

Key Fragrance Applications:

-

Fine Fragrances: Used to create and enhance citrus and fruity accords in perfumes and colognes.

-

Personal Care Products: Incorporated into soaps, shampoos, body lotions, and deodorants to provide a fresh and clean scent.

-

Household Products: Used in air fresheners, detergents, and cleaning products to impart a pleasant aroma.

Its ability to blend well with other fragrance notes and its stability in various product bases make it a versatile ingredient for the fragrance industry.

Status in Drug Development and Biological Activity

Despite the broad range of biological activities reported for other monoterpenoids, a comprehensive search of the scientific literature reveals a lack of published research on the specific biological activity or application of 4,7-Dimethyloct-6-en-3-one in drug development or medicinal chemistry. While some related monoterpenes have been investigated for their antimicrobial, anti-inflammatory, and other properties, these findings cannot be directly extrapolated to 4,7-Dimethyloct-6-en-3-one without specific experimental validation.

Therefore, for researchers and professionals in drug development, 4,7-Dimethyloct-6-en-3-one currently represents an unexplored chemical entity. Its structural features, including the α,β-unsaturated ketone moiety (a known Michael acceptor), could potentially be of interest for future biological screening and lead discovery programs. However, at present, its role remains firmly within the domain of the fragrance industry.

Safety and Regulatory Information

The safety of 4,7-Dimethyloct-6-en-3-one for its intended use in consumer products has been assessed by relevant industry and regulatory bodies.

-

GHS Classification: It is classified as causing serious eye irritation (H319).[2]

-

Skin Sensitization: The Research Institute for Fragrance Materials (RIFM) has assessed its safety and found that it has the potential for skin sensitization in a small fraction of people. The International Fragrance Association (IFRA) has established a safe use standard for this ingredient in various product types to minimize the risk of sensitization.[1]

-

Regulatory Status: It is listed on various chemical inventories, including the European Chemicals Agency (ECHA) database.[2]

It is crucial for researchers and manufacturers to consult the latest safety data sheets (SDS) and regulatory guidelines before handling and formulating with this compound.

Conclusion

4,7-Dimethyloct-6-en-3-one, commercially known as Dimethyl Octenone, is a well-established and valuable component in the palette of fragrance creators. Its characteristic grapefruit-like aroma has secured its place in a multitude of consumer products. While its synthesis can be logically approached through established organic chemistry principles like the aldol condensation, and its analysis is straightforward with modern techniques such as GC-MS and NMR, its potential beyond the realm of fragrances remains largely uncharted. For the scientific and drug development community, this monoterpenoid ketone represents a blank slate, an opportunity for future investigation into its potential biological activities. This guide has aimed to provide a solid technical foundation for understanding this compound, summarizing its known attributes while also highlighting the areas ripe for future research.

References

-

The Fragrance Conservatory. 4,7-Dimethyloct-6-en-3-one. [Link]

-

PubChem. 6-Octen-3-one, 4,7-dimethyl-. [Link]

- Google Patents.

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. 19.13: Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. [Link]

-

K-State Libraries. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. [Link]

-

YouTube. Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. [Link]

-

YouTube. How Is GC-MS Used In Aroma Analysis?. [Link]

-

PerfumersWorld. GCMS Analysis. [Link]

-

Shimadzu. Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. [Link]

-

Aromaverse Pro. GC-MS Perfume Analysis – Unlock Fragrance Formulas. [Link]

-

Agilent. Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. [Link]

-

OpenOChem Learn. Ketones. [Link]

-

JoVE. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

-

Oregon State University. CH 336: Ketone Spectroscopy. [Link]

-

McMurry, Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

Sources

- 1. 4,7-Dimethyloct-6-en-3-one | The Fragrance Conservatory [fragranceconservatory.com]

- 2. 6-Octen-3-one, 4,7-dimethyl- | C10H18O | CID 102844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. perfumersworld.com [perfumersworld.com]

- 8. shimadzu.com [shimadzu.com]

- 9. aromaverse.pro [aromaverse.pro]

- 10. agilent.com [agilent.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ketones | OpenOChem Learn [learn.openochem.org]

- 13. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 14. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 15. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Protocol for the Oxidation of Citronellol-Derived Precursors: A Method Selection and Implementation Guide

An Application Guide for the Synthetic Chemist

Abstract: This document provides a comprehensive guide for the chemical oxidation of citronellol, a common terpenoid precursor. The protocols detailed herein are designed for researchers, scientists, and professionals in the fields of organic synthesis and drug development. We will explore various methodologies for the selective oxidation of citronellol's primary alcohol functional group to either the corresponding aldehyde (citronellal) or carboxylic acid (citronellic acid). The guide emphasizes the underlying chemical principles, the rationale for method selection, and detailed, step-by-step protocols for practical implementation. A strong focus is placed on safety, particularly concerning the handling of hazardous reagents, and a comparison with greener alternatives is provided to align with modern sustainable chemistry practices.[1][2]

Introduction: The Synthetic Value of Citronellol Oxidation

Citronellol, a naturally occurring acyclic monoterpenoid, is a valuable chiral building block in the synthesis of fine chemicals, fragrances, and pharmaceuticals.[3] Its structure features a primary alcohol and a trisubstituted alkene, presenting a classic chemoselectivity challenge for the synthetic chemist. The targeted oxidation of the alcohol to either citronellal (the aldehyde) or citronellic acid (the carboxylic acid) yields products that are themselves important synthetic intermediates.

-

Citronellal is a key component in insect repellents and serves as a precursor for the synthesis of other fragrance compounds like isopulegol and menthol.

-

Citronellic Acid and its esters are used in perfumery and have been explored as starting materials for more complex molecules.

The choice of oxidant and reaction conditions is paramount to achieving the desired transformation while preserving the integrity of the alkene functional group. This guide provides validated protocols for achieving these distinct oxidative outcomes.

Strategic Decision-Making: Selecting the Appropriate Oxidation Pathway

The primary decision point in the oxidation of citronellol is the desired oxidation state of the final product. The choice between synthesizing an aldehyde or a carboxylic acid dictates the entire experimental approach, from reagent selection to reaction conditions and safety considerations.

The following workflow diagram illustrates the decision-making process for selecting a suitable oxidation protocol.

Caption: Decision workflow for selecting an oxidation protocol.

Protocols for the Selective Oxidation of Citronellol to Citronellal

The conversion of a primary alcohol to an aldehyde requires careful selection of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[4] We present three robust methods, each with distinct advantages and practical considerations.

Protocol 1A: Pyridinium Chlorochromate (PCC) Oxidation

Principle: PCC is a complex of chromium trioxide, pyridine, and HCl. It is a reliable and widely used reagent for the oxidation of primary alcohols to aldehydes in a non-aqueous solvent, typically dichloromethane (DCM).[5][6] Its mild acidity and selectivity make it effective, though the toxicity of chromium(VI) is a significant drawback.[5][7]

Materials:

-

Citronellol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Diethyl ether or Hexanes/Ethyl Acetate mixture

Step-by-Step Protocol:

-

Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Suspend PCC (1.5 equivalents) in anhydrous DCM (approx. 5-10 mL per gram of alcohol) under a nitrogen atmosphere.

-

Dissolve citronellol (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the citronellol solution to the stirring PCC suspension in one portion at room temperature.

-

The mixture will turn into a dark, tarry-looking solution. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

-

Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether to separate the crude product from the chromium salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude citronellal can be further purified by flash column chromatography if necessary.

Protocol 1B: Swern Oxidation

Principle: The Swern oxidation is a chromium-free method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA).[8][9] The reaction is performed at very low temperatures (-78 °C) and is prized for its mild conditions and high yields.[10] Its main drawback is the production of the volatile and malodorous dimethyl sulfide.[8]

Materials:

-

Citronellol

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Protocol:

-

Set up a flame-dried, three-neck round-bottom flask with a thermometer, a magnetic stir bar, and a nitrogen inlet.

-

Add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.1 equivalents) to the cold DCM, followed by the dropwise addition of anhydrous DMSO (2.2 equivalents). Stir for 10-15 minutes.

-

Dissolve citronellol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.

-

Add triethylamine (5.0 equivalents) dropwise, which may cause the mixture to become thick. Stir for another 20 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude citronellal.

-

Purify by flash column chromatography as needed.

Protocol 1C: TEMPO-Catalyzed Aerobic Oxidation

Principle: This method represents a greener alternative, using a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) with a stoichiometric co-oxidant.[1] A copper(I)/TEMPO system can utilize ambient air as the terminal oxidant, making it highly attractive from an environmental and safety standpoint.[11][12] The system is highly chemoselective for primary alcohols.[11]

Materials:

-

Citronellol

-

(bpy)CuBr (bpy = 2,2'-bipyridine) or other Cu(I) source

-

TEMPO

-

Acetonitrile

-

N-Methylimidazole (NMI)

Step-by-Step Protocol:

-

In a flask open to the air, combine citronellol (1.0 equivalent), (bpy)CuBr (5 mol %), and TEMPO (5 mol %) in acetonitrile.

-

Add N-Methylimidazole (10 mol %) to the mixture.

-

Stir the solution vigorously at room temperature. The flask should remain open to the atmosphere (or have an air-filled balloon attached) to ensure a sufficient supply of oxygen.

-

Monitor the reaction by TLC or GC-MS. The reaction may take several hours to reach completion.

-

Upon completion, dilute the mixture with diethyl ether and wash with water to remove the catalyst.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify by flash column chromatography.

Protocol for the Oxidation of Citronellol to Citronellic Acid

To achieve the carboxylic acid, a strong oxidizing agent is required that can convert the primary alcohol directly to the acid, or oxidize the intermediate aldehyde in situ.

Protocol 2A: Jones Oxidation

Principle: The Jones oxidation is a classic, powerful method for converting primary alcohols to carboxylic acids.[13] The reagent is prepared by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.[14] The reaction is fast and high-yielding but involves a highly toxic and carcinogenic Cr(VI) species, necessitating stringent safety precautions.[13][15]

Caption: Simplified mechanism of Jones Oxidation.

Materials:

-

Citronellol

-

Chromium trioxide (CrO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetone

-

Isopropanol (for quenching)

Step-by-Step Protocol:

-

Prepare the Jones Reagent: In a beaker cooled in an ice bath, carefully and slowly add 26.7 g of chromium trioxide (CrO₃) to 23 mL of concentrated H₂SO₄. Once dissolved, cautiously dilute the mixture with distilled water to a final volume of 100 mL. Caution: Highly corrosive and exothermic.

-

Set up a round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Dissolve citronellol (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

-

Add the prepared Jones reagent dropwise from the dropping funnel to the stirring acetone solution. Maintain the temperature between 0-10 °C. An orange-brown color will persist while the reagent is in excess, and a green precipitate of chromium salts will form.

-

After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature. Monitor by TLC.

-

Once the reaction is complete, quench the excess oxidant by carefully adding isopropanol dropwise until the orange color disappears and the solution remains green.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude citronellic acid.

-

Further purification can be achieved by recrystallization or column chromatography.

Comparative Summary of Oxidation Protocols

| Protocol | Primary Product | Key Reagents | Typical Yield | Advantages | Disadvantages |

| PCC Oxidation | Aldehyde | PCC, DCM | 75-90% | Reliable, selective, simple setup.[5] | Uses toxic Cr(VI), tedious workup.[7] |

| Swern Oxidation | Aldehyde | DMSO, (COCl)₂, TEA | 85-95% | Mild, Cr-free, high yield.[16] | Requires -78°C, produces dimethyl sulfide odor, sensitive to water.[8] |

| TEMPO (Aerobic) | Aldehyde | TEMPO, Cu(I) salt, Air | 80-95% | Green (uses air), catalytic, highly chemoselective.[11] | May require longer reaction times, catalyst cost. |

| Jones Oxidation | Carboxylic Acid | CrO₃, H₂SO₄, Acetone | 70-90% | Strong, direct conversion, inexpensive reagents.[13] | Highly toxic/carcinogenic Cr(VI), harsh acidic conditions, waste disposal issues.[15] |

Safety and Handling

Chemical safety is paramount when performing these oxidations.

-

Chromium(VI) Reagents (PCC, Jones Reagent): These compounds are known human carcinogens, highly toxic, and strong oxidizers.[15][17][18] Always handle them in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves. All solid and liquid waste containing chromium must be collected and disposed of as hazardous waste according to institutional guidelines.[19][20]

-

Oxalyl Chloride and DMSO (Swern): Oxalyl chloride is highly corrosive and toxic; it reacts violently with water. DMSO can enhance the absorption of other chemicals through the skin. All manipulations must be performed in a fume hood.

-

General Precautions: All reactions should be performed in well-ventilated areas. Anhydrous solvents require proper handling to prevent moisture contamination.

References

-

National Center for Biotechnology Information. (n.d.). Citronellol. PubChem Compound Database. Retrieved from [Link]

-

Čapek, L., et al. (2020). Selective Oxidation of Citronellol over Titanosilicate Catalysts. Catalysts, 10(11), 1284. Available at: [Link]

-

studyloop. (2023). [Chemistry] Oxidation of citronellol, a constituent of rose and geranium oils, with PCC in the prese. YouTube. Available at: [Link]

-

Mirescu, A., & Prüße, U. (2007). Oxidation of Citronellal to Citronellic Acid by Molecular Oxygen Using Supported Gold Catalysts. Catalysis Letters, 113(3-4), 147-153. Available at: [Link]

-

Čapek, L., et al. (2020). Selective Oxidation of Citronellol over Titanosilicate Catalysts. ResearchGate. Available at: [Link]

-

Martin, C. H., et al. (2022). Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme. ACS Catalysis, 12(3), 1836-1845. Available at: [Link]

-

Vo, T., & Nguyen, A. (n.d.). Comparisons of Methods of Oxidation and Alkene Condensation In Advanced Synthesis Lab. Knox College. Available at: [Link]

-

Onishi, T., et al. (1993). Enantioselective Oxidation of Racemic Citronellol with an Interface Bioreactor. Bioscience, Biotechnology, and Biochemistry, 57(8), 1270-1274. Available at: [Link]

- Google Patents. (2011). CN102093182A - Method for efficiently preparing citronellal by oxidizing citronellol with air at normal temperature.

-

Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

-

Sheldon, R. A., et al. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 774-781. Available at: [Link]

-

Carl ROTH. (2022). Safety Data Sheet - VISOCOLOR ECO Chromium (VI). Available at: [Link]

-

Michigan State University. (n.d.). Swern Oxidation Procedure. Department of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.1026 - Chromium (VI). Retrieved from [Link]

-

Jiang, G., et al. (2014). Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. The Journal of Organic Chemistry, 79(10), 4382-4389. Available at: [Link]

-

Wikipedia. (n.d.). Pyridinium chlorochromate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Beyond Benign. (n.d.). Greener Oxidation Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]

-

ResearchGate. (n.d.). Modern Oxidation of Alcohols Using Environmentally Benign Oxidants. Request PDF. Available at: [Link]

-

SlideShare. (2022). PCC OXIDATION.pptx. Available at: [Link]

-

Zhang, B., et al. (2021). External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2. Molecules, 26(16), 4987. Available at: [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]

-

Hoover, J. M., & Stahl, S. S. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901-16910. Available at: [Link]

-

ten Brink, G. J., et al. (2000). Green, Catalytic Oxidation of Alcohols in Water. Science, 287(5458), 1636-1639. Available at: [Link]

-

National Institute of Environmental Health Sciences. (n.d.). Hexavalent Chromium. Retrieved from [Link]

-

Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

-

SafeWork NSW. (n.d.). Chromium technical fact sheet. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

-

Murray, P. R. D., et al. (2017). Continuous-Flow Aerobic Oxidation of Primary Alcohols with a Copper(I)/TEMPO Catalyst. Organic Process Research & Development, 21(1), 97-103. Available at: [Link]

-

The Organic Chemistry Tutor. (2020). Swern Oxidation. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Jones Oxidation of Alcohols in Organic Chemistry. YouTube. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. beyondbenign.org [beyondbenign.org]

- 3. researchgate.net [researchgate.net]

- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 7. PCC OXIDATION.pptx [slideshare.net]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Jones oxidation - Wikipedia [en.wikipedia.org]

- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 15. niehs.nih.gov [niehs.nih.gov]

- 16. knox.edu [knox.edu]

- 17. 1910.1026 - Chromium (VI). | Occupational Safety and Health Administration [osha.gov]

- 18. Chromium technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 19. carlroth.com [carlroth.com]

- 20. fishersci.com [fishersci.com]

Technical Support Center: Navigating the Complexities of Substituted Octenone NMR Spectra

Welcome to the technical support center for the interpretation of complex NMR spectra of substituted octenones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these versatile molecules. As a senior application scientist with extensive experience in NMR spectroscopy, I have designed this resource to provide not only procedural guidance but also the underlying scientific reasoning to empower you in your experimental work.

The structural diversity of substituted octenones, arising from various substitution patterns and stereoisomers, often leads to intricate and overlapping NMR spectra. This guide provides a structured approach to dissecting these complexities through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked questions (FAQs)

Q1: Why are the ¹H NMR spectra of my substituted octenones so complex and difficult to interpret?

The complexity primarily arises from several factors inherent to the structure of substituted octenones:

-

Signal Overlap: Protons in similar chemical environments, particularly in the aliphatic region, often have very close chemical shifts, leading to overlapping multiplets that are difficult to resolve.[1]

-

Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant (J), second-order effects can distort the expected splitting patterns, making them difficult to interpret.

-

Presence of Isomers: The synthesis of substituted octenones can often result in a mixture of constitutional isomers or stereoisomers (E/Z isomers, diastereomers), each contributing its own set of signals to the spectrum.[2][3]

-

Long-Range Couplings: In unsaturated systems like octenones, couplings can occur over four or more bonds (⁴J or ⁵J), further complicating the splitting patterns of signals.[4]

Q2: I am having trouble distinguishing between the E and Z isomers of my octenone. How can NMR help?

Distinguishing between E and Z isomers is a common challenge that can be effectively addressed using ¹H NMR by analyzing coupling constants and chemical shifts.[2][5]

-

Vicinal Coupling Constants (³J): The magnitude of the coupling constant between the vinylic protons is a reliable indicator of the double bond geometry.

-

Chemical Shifts: The spatial arrangement of substituents can influence the chemical shifts of the vinylic protons due to anisotropic effects. Protons that are in close proximity to the carbonyl group in one isomer may be deshielded and appear at a higher chemical shift (further downfield) compared to the other isomer.

Q3: What are the expected ¹H and ¹³C chemical shift ranges for substituted octenones?

While the exact chemical shifts will depend on the specific substitution pattern and the solvent used, the following table provides a general guide for characteristic protons and carbons in α,β-unsaturated octenones.

| Proton Type | Typical ¹H Chemical Shift (δ, ppm) | Carbon Type | Typical ¹³C Chemical Shift (δ, ppm) |

| Vinylic (α-H) | 5.8 - 6.5 | Carbonyl (C=O) | 190 - 220[8][9] |

| Vinylic (β-H) | 6.5 - 7.5 | Vinylic (β-C) | 140 - 160 |

| Allylic (α to C=C) | 2.2 - 2.8 | Vinylic (α-C) | 120 - 140[10] |

| Protons α to C=O | 2.0 - 2.5 | Carbon α to C=O | 30 - 50 |

| Aliphatic (other) | 0.8 - 2.0 | Aliphatic (other) | 10 - 40[8] |

Note: These are approximate ranges and can be influenced by the presence of electron-donating or electron-withdrawing substituents.[11][12]

Troubleshooting Guide

This section addresses specific problems you might encounter during the analysis of your octenone spectra and provides actionable solutions.

Problem 1: Severe signal overlap in the aliphatic region of the ¹H NMR spectrum.

Causality: The flexible alkyl chains in many octenone derivatives contain multiple CH₂ and CH₃ groups with similar electronic environments, leading to closely spaced or overlapping signals.

Solutions:

-

Increase Spectrometer Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion (in Hz), potentially resolving the overlapping multiplets.

-

Solvent Change: The chemical shifts of protons can be sensitive to the solvent.[13] Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to C₆D₆ or acetone-d₆) can induce differential shifts in the proton signals, aiding in their resolution.

-

2D NMR Spectroscopy: The most robust solution is to employ 2D NMR techniques.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing you to trace the connectivity of the alkyl chain even if the 1D signals are overlapped.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. Since ¹³C spectra are generally better resolved, this can help to differentiate overlapping proton signals by correlating them to distinct carbon signals.[14][15]

-

Problem 2: Ambiguous assignment of quaternary carbons and carbonyl groups in the ¹³C NMR spectrum.

Causality: Quaternary carbons, including the carbonyl carbon, do not have attached protons and therefore do not show correlations in an HSQC spectrum. Their low natural abundance and longer relaxation times can also lead to weak signals.

Solution:

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[2][14][15] By observing correlations from known protons to a quaternary carbon, its assignment can be unequivocally determined. For instance, the protons on the carbons alpha to the carbonyl group will show a correlation to the carbonyl carbon in the HMBC spectrum.

Problem 3: Unexpected splitting patterns that do not follow the simple n+1 rule.

Causality: This is often due to one of two reasons:

-

Complex Coupling (Second-Order Effects): As mentioned earlier, when coupled protons have similar chemical shifts, their splitting patterns can become complex and deviate from simple first-order patterns.

-

Long-Range Coupling: In unsaturated systems, it's common to observe small couplings (typically < 3 Hz) between protons separated by more than three bonds. This can lead to additional splitting of signals, appearing as "doublets of doublets" or more complex multiplets where a simple pattern was expected.

Solutions:

-

Higher Field Spectrometer: This can sometimes simplify complex patterns by increasing the chemical shift separation between coupled protons, moving them closer to a first-order system.

-

2D COSY: This experiment can help to identify all coupling partners of a given proton, even if the splitting pattern in the 1D spectrum is not well-resolved.

-

Spectral Simulation: Using NMR software to simulate the spectrum based on proposed chemical shifts and coupling constants can be a powerful tool to confirm the assignments of complex multiplets.

Experimental Protocols & Workflows

Standard Protocol for Structure Elucidation of a Novel Substituted Octenone

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified octenone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

-

-

1D NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ signals.

-

-

2D NMR Acquisition (if necessary):

-

Based on the complexity of the 1D spectra, acquire the following 2D experiments:

-

COSY: To establish ¹H-¹H connectivity.

-

HSQC: To determine ¹H-¹³C one-bond correlations.

-

HMBC: To identify long-range ¹H-¹³C correlations and assign quaternary carbons.

-

-

Workflow for Distinguishing E/Z Isomers

Caption: Workflow for E/Z isomer determination using ¹H NMR.

General Structure Elucidation Workflow

Caption: A systematic workflow for the structural elucidation of substituted octenones.

References

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of the Z‐isomer of compound 18 in Acetone‐d6 (500 MHz). Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

ACD/Labs. (n.d.). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]

-

jOeCHEM. (2021, August 24). Nailing Down NMR Terminology and Solving Problems (Worksheet Solutions Walkthrough) [Video]. YouTube. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). α,β-Unsaturated ketones based on allobetulone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Al-Showiman, S. S., & Baosman, A. A. (1988). 1H Nmr Spectra and E/Z Isomer Distribution of N-Alkylimines. Oriental Journal of Chemistry, 4(2). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Bruker. (2009, January 12). NMR CASE Troubleshooting Guide. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]

-

Wirtz, K., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13395-13411. Retrieved from [Link]

-

An-Najah National University. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... Retrieved from [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

-

University of Oxford. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

-

Leah4sci. (2017, July 5). How to calculate coupling constants [Video]. YouTube. [Link]

-

University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 3. 1H Nmr Spectra and E/Z Isomer Distribution of N-Alkylimines – Oriental Journal of Chemistry [orientjchem.org]

- 4. acdlabs.com [acdlabs.com]

- 5. C5H10 E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Troubleshooting [chem.rochester.edu]

- 14. youtube.com [youtube.com]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Addressing peak tailing issues in chromatography of volatile ketones

Welcome to the Technical Support Center for Chromatographic Analysis of Volatile Ketones. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the gas chromatography (GC) analysis of volatile ketones. As a Senior Application Scientist, my goal is to provide you with not only solutions but also a deeper understanding of the underlying chemical principles to empower your method development and troubleshooting endeavors.

Quick Navigation: FAQs

For immediate assistance with common issues, please refer to our Frequently Asked Questions below. For a more comprehensive understanding and detailed protocols, proceed to the In-depth Troubleshooting Guides.

In-depth Troubleshooting Guides

This section provides a detailed exploration of the common challenges in volatile ketone analysis, with a focus on resolving peak tailing. We will delve into the causative factors and provide step-by-step protocols to restore optimal chromatographic performance.

The Root of the Problem: Why Ketones Tail

Volatile ketones, such as acetone, methyl ethyl ketone (MEK), and methyl isobutyl ketone (MIBK), possess a polar carbonyl group (C=O). This functionality makes them susceptible to strong interactions with active sites within the GC system.[1][2] These active sites are primarily exposed silanol (Si-OH) groups on the surfaces of the glass inlet liner, the column's stationary phase, and any non-deactivated metal surfaces in the flow path.[1] The interaction, a form of hydrogen bonding, causes a portion of the ketone molecules to be reversibly adsorbed, delaying their travel through the column and resulting in a "tailing" or asymmetrical peak shape.[3][4]

This phenomenon not only compromises the aesthetic of the chromatogram but also negatively impacts crucial analytical parameters:

-

Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate identification and quantification difficult.

-

Inaccurate Integration: The drawn-out tail of the peak can lead to inconsistent and erroneous peak area calculations, affecting quantitative accuracy.[5][6]

-

Lower Sensitivity: As the peak height is diminished and spread out, the signal-to-noise ratio decreases, impacting the limit of detection.

A Systematic Approach to Troubleshooting Peak Tailing

To effectively diagnose and resolve peak tailing, a logical, step-by-step approach is essential. The following flowchart outlines a systematic workflow for troubleshooting.

Caption: A step-by-step guide to diagnosing and resolving peak tailing for volatile ketones.

In-Depth Guide 1: The Crucial Role of the GC Inlet

The inlet is the first point of contact for your sample and a primary source of activity-related peak tailing.

1.1. Inlet Liner Selection and Deactivation:

The choice of inlet liner and the quality of its deactivation are paramount for ketone analysis. An active liner surface will invariably lead to peak tailing.

-

Expertise & Experience: Standard glass liners have a high density of surface silanol groups. A high-quality deactivation process masks these groups, rendering the surface inert. For challenging active compounds like ketones, "ultra-inert" or similarly designated liners offer a more robust and durable deactivation layer, providing superior performance and longevity.[7][8]

-

Trustworthiness: A simple way to verify the inertness of your inlet is to inject a standard mix containing active compounds (like ketones) and observe the peak shapes. A new, properly deactivated liner should yield symmetrical peaks.

| Liner Type | Expected Peak Asymmetry (As) for MEK | Suitability for Trace Ketone Analysis |

| Standard Non-Deactivated | > 2.0 | Not Recommended |

| Standard Deactivated | 1.2 - 1.5 | Acceptable for moderate concentrations |

| Ultra Inert Deactivated | 1.0 - 1.2 | Highly Recommended |

| Deactivated with Glass Wool | 1.1 - 1.4 | Good for dirty samples, wool must be deactivated |

Protocol: Replacing a GC Inlet Liner

-

Cooldown: Ensure the GC inlet has cooled to a safe temperature (< 50°C).

-

Gas Off: Turn off the carrier gas flow to the inlet.

-

Removal: Carefully unscrew the retaining nut on the top of the inlet. Use tweezers to remove the old liner and O-ring.

-

Inspection: Inspect the inlet for any debris or septa fragments and clean if necessary.

-

Installation: Wearing clean, lint-free gloves, place a new O-ring on the new, deactivated liner. Carefully insert the liner into the inlet.

-

Secure: Replace and tighten the retaining nut until finger-tight, then use a wrench to tighten an additional quarter-turn. Do not overtighten.

-

Gas On & Leak Check: Restore carrier gas flow and perform a leak check.

1.2. Inlet Temperature:

The inlet temperature must be sufficient to ensure the rapid and complete vaporization of the ketones and the sample solvent.

-

Causality: Insufficient inlet temperature can lead to slow vaporization, causing the sample to enter the column as a broad band, which can manifest as peak tailing or widening.[9]

-

Recommendation: A good starting point for volatile ketones is an inlet temperature of 250°C. This can be optimized as needed, but should generally be at least 50°C above the boiling point of the least volatile analyte.

In-Depth Guide 2: Column Selection and Maintenance

The analytical column is where the separation occurs, and its condition is critical for good peak shape.

2.1. Choosing the Right Stationary Phase:

The principle of "like dissolves like" is a good starting point for column selection. Since ketones are polar, a polar stationary phase is generally recommended.

-

Polyethylene Glycol (PEG) Phases (WAX columns): These are highly polar phases that are well-suited for the analysis of polar compounds like ketones, providing good peak shape due to favorable interactions.[10]

-

"624" Type Phases: Columns like the DB-624 are of intermediate polarity and are also an excellent choice, particularly for the analysis of volatile organic compounds (VOCs) which often include ketones. They offer good selectivity and peak shape for a wide range of compounds.

-

Film Thickness: For highly volatile ketones like acetone, a thicker film (e.g., > 1 µm) can improve retention and peak shape by increasing the interaction with the stationary phase and reducing the influence of the solvent.[4]

2.2. Column Installation:

Improper column installation can create "dead volume" in the flow path, leading to peak broadening and tailing.

-

Expertise & Experience: A clean, square cut at the column end is essential for a good connection. The correct installation depth into the inlet and detector is also crucial and is specific to the instrument manufacturer.

Protocol: GC Capillary Column Installation

-

Prepare the Column: Wearing gloves, carefully thread a new nut and ferrule onto the column.

-

Cut the Column: Using a ceramic scoring wafer, lightly score the column. Gently flex the column to create a clean, 90-degree break. Inspect the cut with a magnifying glass to ensure it is clean and square.

-

Set the Depth: Consult your GC manufacturer's guide for the correct column installation depth for your specific inlet and detector.

-

Install: Carefully insert the column into the inlet to the correct depth and tighten the nut finger-tight. Then, use a wrench to tighten it about a half-turn more, until the ferrule is snug.

-

Condition: Always condition a new column according to the manufacturer's instructions before analytical use.[11][12][13]

2.3. Column Maintenance: Trimming and Conditioning

Over time, the front end of the column can become contaminated with non-volatile residues from the sample matrix, creating active sites.

-

Causality: This contamination leads to peak tailing for active compounds like ketones.[9] Trimming a small portion (15-30 cm) from the front of the column can remove this contaminated section and restore performance.[14]

-

Reconditioning: After trimming or if the column has been unused for a period, it's good practice to recondition it by heating it to a temperature slightly above the final method temperature (but below the column's maximum operating temperature) for a period of time with carrier gas flowing.[12][13]

| Column Condition | Expected Peak Asymmetry (As) for Acetone | Action |

| New, Properly Conditioned | 1.0 - 1.2 | N/A |

| After 100+ Injections of Dirty Matrix | > 1.8 | Trim 15-30 cm from inlet end |

| After Trimming and Reconditioning | 1.1 - 1.3 | Ready for analysis |

Frequently Asked Questions (FAQs)

Q1: My ketone peaks are tailing. What are the most likely causes?

A1: The most common causes of peak tailing for volatile ketones, in order of likelihood, are:

-

Active Sites in the Inlet: The glass liner in the inlet is the most common source of activity. Over time, the deactivation layer can degrade, or it can become contaminated with non-volatile residues from your samples.

-

Column Contamination: The front end of your analytical column can accumulate non-volatile matrix components, creating active sites that interact with ketones.

-

Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes or expose active surfaces, leading to peak distortion.

-

Inappropriate Method Parameters: An inlet temperature that is too low can cause incomplete or slow vaporization of your ketones, resulting in broad, tailing peaks.

Q2: What is the best type of GC column for analyzing volatile ketones?

A2: For volatile ketones, a polar or intermediate-polarity column is generally recommended.

-

WAX (Polyethylene Glycol) Columns: These are highly polar and provide excellent peak shape for polar compounds like ketones.

-

"624" Type Columns (e.g., DB-624): These intermediate-polarity columns are a very popular and robust choice for the analysis of volatile organic compounds, including ketones. They offer great performance and are often used in regulated methods. For very volatile ketones like acetone, consider a column with a thicker stationary phase film (e.g., 1.8 µm) to improve retention and peak shape.[4]

Q3: How does the inlet liner affect my ketone analysis?

A3: The inlet liner is a critical component for good ketone analysis. Because ketones are polar, they will interact with any active silanol (Si-OH) groups on the surface of a non-deactivated or poorly deactivated liner. This interaction causes peak tailing and can lead to a loss of signal. Always use a high-quality, deactivated liner, and consider using an "ultra-inert" liner for trace-level analysis.[7][8] Replace your liner regularly, especially when analyzing complex or "dirty" samples.

Q4: Can my sample preparation be causing peak tailing?

A4: Yes, your sample and solvent choice can contribute to peak shape issues.

-

High Analyte Concentration: Injecting a sample that is too concentrated can overload the column, leading to peak fronting or tailing. If you suspect this, try diluting your sample.

-